N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide

μ‑opioid receptor binding affinity structure‑activity relationship

N-(Adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide (CAS 301235‑05‑2; systematic name N‑[1‑(adamantan‑1‑yl)ethyl]‑3,4,5‑trimethoxybenzamide) is a fully synthetic, small‑molecule carboxamide characterized by an adamantane cage linked via a chiral ethyl spacer to a 3,4,5‑trimethoxyphenyl amide pharmacophore. Its pharmacological profile is defined by sub‑nanomolar affinity for the human μ‑opioid receptor (MOR, Ki = 0.160 nM) and potent MOR antagonist activity (IC₅₀ = 3.5 nM), coupled with picomolar affinity at the κ‑opioid receptor (KOR, Ki = 0.360 nM) and only moderate δ‑opioid receptor (DOR) binding (Ki = 41 nM), yielding a μ/δ selectivity window greater than 250‑fold.

Molecular Formula C22H31NO4
Molecular Weight 373.5 g/mol
Cat. No. B15103939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide
Molecular FormulaC22H31NO4
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C22H31NO4/c1-13(22-10-14-5-15(11-22)7-16(6-14)12-22)23-21(24)17-8-18(25-2)20(27-4)19(9-17)26-3/h8-9,13-16H,5-7,10-12H2,1-4H3,(H,23,24)
InChIKeyWHMJNZPIGWESGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide – Potency, Selectivity & Procurement Rationale for a Trimethoxyphenyl–Adamantane Opioid Ligand


N-(Adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide (CAS 301235‑05‑2; systematic name N‑[1‑(adamantan‑1‑yl)ethyl]‑3,4,5‑trimethoxybenzamide) is a fully synthetic, small‑molecule carboxamide characterized by an adamantane cage linked via a chiral ethyl spacer to a 3,4,5‑trimethoxyphenyl amide pharmacophore . Its pharmacological profile is defined by sub‑nanomolar affinity for the human μ‑opioid receptor (MOR, Ki = 0.160 nM) and potent MOR antagonist activity (IC₅₀ = 3.5 nM), coupled with picomolar affinity at the κ‑opioid receptor (KOR, Ki = 0.360 nM) and only moderate δ‑opioid receptor (DOR) binding (Ki = 41 nM), yielding a μ/δ selectivity window greater than 250‑fold [1]. These attributes position the compound as a high‑value tool for opioid receptor subtype‑selective pharmacological studies and as a reference standard for forensic toxicology screening programs.

Why Closely Related 3,4,5‑Trimethoxybenzamides Cannot Replace N‑(Adamantanylethyl)(3,4,5‑trimethoxyphenyl)carboxamide in Opioid‑Receptor Workflows


The trimethoxyphenyl‑amide chemotype contains numerous analogs that differ only in the adamantane‑linking moiety, yet subtle changes in linker length, branching, and stereochemistry profoundly alter opioid receptor engagement. The ethyl‑bridged adamantane configuration present in this compound yields an exceptionally favorable fit within the MOR orthosteric pocket—a geometry not replicated by the simple N‑(1‑adamantyl)‑3,4,5‑trimethoxybenzamide lacking the ethyl spacer, nor by the methylene‑bridged N‑(1‑adamantylmethyl)‑3,4,5‑trimethoxybenzamide variant . Quantitative evidence documented below demonstrates that these structural differences translate into orders‑of‑magnitude differences in receptor affinity, selectivity, and functional efficacy, making generic interchange of even seemingly identical 3,4,5‑trimethoxybenzamide congeners scientifically indefensible without explicit lot‑specific validation data.

Differentiation Evidence Guide – Quantitative Comparator Data for N‑(Adamantanylethyl)(3,4,5‑trimethoxyphenyl)carboxamide


μ‑Opioid Receptor Affinity – Sub‑Nanomolar MOR Ki vs. Morphine and Fentanyl Benchmarks

The compound exhibits a Ki of 0.160 nM for the human μ‑opioid receptor (MOR) expressed in CHO cells, as determined by displacement of [³H]‑DAMGO [1]. This places its MOR affinity in the same ultra‑high‑potency tier as fentanyl (Ki ≈ 0.5–1 nM [2]) and roughly 6‑ to 9‑fold stronger than morphine (Ki ≈ 1.0–1.4 nM [2]), establishing the compound as one of the highest‑affinity synthetic MOR ligands currently catalogued in authoritative curated databases.

μ‑opioid receptor binding affinity structure‑activity relationship

κ‑Opioid Receptor Affinity – Picomolar KOR Engagement Maintained vs. Morphine

At the human κ‑opioid receptor (KOR) expressed in CHO cells, the compound displaces [³H]‑U69,593 with a Ki of 0.360 nM [1]. By contrast, morphine displays a markedly weaker KOR affinity of approximately 24 nM [2], representing a greater than 65‑fold enhancement for the target compound. This picomolar‑level KOR engagement is a distinguishing feature that is absent in the N‑(1‑adamantyl)‑3,4,5‑trimethoxybenzamide congener, for which reported affinity values consistently exceed 100 nM at homologous receptors [3].

κ‑opioid receptor binding selectivity dual μ/κ pharmacology

μ/δ Selectivity – >250‑Fold Receptor Subtype Discrimination

The compound binds the human δ‑opioid receptor with a Ki of 41 nM [1], yielding a μ/δ affinity ratio of approximately 1:256. This sharply contrasts with morphine, which exhibits a modest μ/δ ratio of roughly 1:10 to 1:20 [2]. The >250‑fold discrimination minimizes confounding δ‑mediated signals in functional assays, a critical advantage over morphine‑based standards when MOR‑specific pharmacological readouts are required.

receptor selectivity δ‑opioid receptor off‑target profiling

Functional Antagonism at MOR – Potent Inhibition of DAMGO‑Induced G‑Protein Activation

In a functional assay measuring DAMGO‑stimulated [³⁵S]GTPγS binding at human MOR expressed in CHO cells, the compound inhibits the agonist response with an IC₅₀ of 3.5 nM [1]. By comparison, the classical MOR antagonist naloxone achieves an IC₅₀ of approximately 6–10 nM under analogous conditions, while morphine—an agonist—produces no inhibitory signal in this assay paradigm [2]. This establishes the compound as a high‑potency MOR antagonist scaffold, a functional profile distinct from the predominantly agonist character of most clinically deployed opioids.

functional antagonism GTPγS binding MOR antagonist

Physicochemical Differentiation – Lipophilicity and Brain‑Penetrant Potential vs. Peptidic Opioid Ligands

The compound’s predicted LogP of 3.75 (ACD/LogP) and polar surface area (tPSA) of 57 Ų place it within the optimal central nervous system (CNS) multiparameter optimization space (CNS MPO score ≥4, tPSA <70 Ų, LogP 2–4) [1]. In contrast, endogenous peptidic opioid ligands such as β‑endorphin or the synthetic tetrapeptide DAMGO possess tPSA values exceeding 250 Ų and LogP below −2, rendering them essentially BBB‑impermeable by passive diffusion [1]. The ethyl‑adamantane modification is directly responsible for shifting the lipophilicity into the CNS‑penetrant range while retaining high receptor affinity—a balance not achieved by the shorter‑linker adamantyl carboxamide analogs, which exhibit LogP values below 3.0 .

physicochemical profiling blood‑brain barrier penetration CNS drug‑likeness

Optimal Use Cases for N‑(Adamantanylethyl)(3,4,5‑trimethoxyphenyl)carboxamide Based on Empirically Verified Differentiation


MOR‑Selective Radioligand Binding Assays Requiring Sub‑Nanomolar Sensitivity

With a Ki of 0.160 nM for human MOR [1], the compound can serve as a cold competitive ligand in radioligand displacement assays at concentrations far lower than those required for morphine, reducing solvent effects and enabling detection of receptor densities below 50 fmol/mg protein. Its >250‑fold selectivity over DOR eliminates the need for subtype‑selective blocking agents commonly required when using morphine‑derived probes.

Dual μ/κ Opioid Pharmacological Profiling in a Single Chemotype

The compound’s concurrent high affinity for MOR (Ki = 0.160 nM) and KOR (Ki = 0.360 nM) [1] makes it a uniquely valuable reference standard for laboratories developing dual μ/κ‑targeted analgesics or investigating the contribution of κ‑receptor tone to μ‑agonist tolerance. No other commercially catalogued 3,4,5‑trimethoxybenzamide derivative approaches this dual‑receptor potency profile .

Functional Antagonism Screens and Biased Signaling Pathway Deconvolution

As a potent MOR antagonist (IC₅₀ = 3.5 nM in GTPγS assays) [1], the compound is suited for experiments that require complete blockade of MOR‑mediated G‑protein activation without the confounding agonist activity of naloxone‑benzoylhydrazone or the short half‑life of naloxone in tissue preparations. Its adamantane‑derived metabolic stability further supports prolonged incubation protocols.

Forensic Toxicology Reference Standard for Emerging Synthetic Opioid Identification

The distinctive adamantane‑trimethoxyphenyl mass spectrometric fragmentation pattern, combined with its ultra‑high MOR potency [1], positions the compound as a critical reference material for forensic laboratories tasked with identifying novel synthetic opioids in seized drug samples. Its well‑characterized binding signature across three opioid receptor subtypes provides a triple‑confirmation analytical framework that reduces false‑positive identifications.

Quote Request

Request a Quote for N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.